Extended Tmax and Blunted Cmax of Active d-Amphetamine Versus Immediate-Release d-Amphetamine
Lisdexamfetamine (LDX) produces a significantly extended time to maximum plasma concentration (Tmax) and lower peak concentration (Cmax) of the active metabolite d-amphetamine compared with immediate-release (IR) d-amphetamine sulfate at equimolar doses. The rate-limited enzymatic hydrolysis of LDX by red blood cell peptidases prevents the rapid appearance of d-amphetamine in the blood observed following oral administration of IR d-amphetamine [1]. In a head-to-head intravenous administration study in adult stimulant abusers, the mean Cmax of d-amphetamine following 50 mg LDX i.v. was 38.9 ± 8.1 ng/mL, compared with 105 ± 91.4 ng/mL following 20 mg d-amphetamine i.v.—a reduction of approximately 63% in peak exposure [2]. The mean Tmax of d-amphetamine was 2.51 hours after LDX administration versus 0.82 hours after d-amphetamine administration, representing a three-fold longer time to peak effect [3].
| Evidence Dimension | Peak plasma concentration (Cmax) and time to peak concentration (Tmax) of d-amphetamine |
|---|---|
| Target Compound Data | Cmax: 38.9 ± 8.1 ng/mL; Tmax: 2.51 h (following 50 mg LDX i.v.) |
| Comparator Or Baseline | Immediate-release d-amphetamine sulfate: Cmax: 105 ± 91.4 ng/mL; Tmax: 0.82 h (following 20 mg i.v.) |
| Quantified Difference | Cmax reduction of approximately 63%; Tmax extended by 3.1-fold |
| Conditions | Phase I, randomized, double-blind, placebo-controlled, single-dose, three-way crossover study in adult stimulant abusers; intravenous administration to bypass absorption variables (J Psychopharmacol, 2009) |
Why This Matters
The blunted Cmax and extended Tmax of d-amphetamine released from lisdexamfetamine directly correlate with reduced euphorigenic potential and lower abuse liability scores, which is a critical selection criterion for controlled substance procurement in clinical research and formulary management.
- [1] Rowley HL, Kulkarni R, Gosden J, et al. Lisdexamfetamine and immediate-release d-amphetamine: Differences in pharmacokinetic/pharmacodynamic relationships. Neuropharmacology. 2014;87:41-50. View Source
- [2] Jasinski DR, Krishnan S. Human pharmacology of intravenous lisdexamfetamine dimesylate: Abuse liability in adult stimulant abusers. J Psychopharmacol. 2009;23(4):410-418. View Source
- [3] Jasinski DR, Krishnan S. Human pharmacology of intravenous lisdexamfetamine dimesylate: Abuse liability in adult stimulant abusers. J Psychopharmacol. 2009;23(4):410-418. View Source
